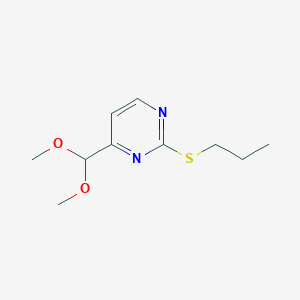

4-(Dimethoxymethyl)-2-(propylthio)pyrimidine

Übersicht

Beschreibung

4-(Dimethoxymethyl)-2-(propylthio)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, particularly as antiviral and anticancer agents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxymethyl)-2-(propylthio)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with dimethoxymethyl and propylthio reagents. One common method involves the use of a pyrimidine derivative, such as 2-chloropyrimidine, which undergoes nucleophilic substitution with a propylthiol reagent under basic conditions to introduce the propylthio group. The dimethoxymethyl group can be introduced through a subsequent reaction with a dimethoxymethylating agent, such as dimethoxymethane, under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Oxidation of the Propylthio Group

The propylthio (-SPr) moiety undergoes controlled oxidation to yield sulfoxide or sulfone derivatives. This reactivity aligns with analogous pyrimidine thioethers documented in synthetic protocols :

This pathway is critical for modifying electronic properties and enhancing bioavailability in drug candidates .

Nucleophilic Displacement at the 2-Position

The propylthio group acts as a leaving group under specific conditions, enabling substitution with nucleophiles like amines or alkoxides. Patent data demonstrates similar reactivity in methanesulfonylpyrimidines:

| Nucleophile | Conditions | Yield | Application |

|---|---|---|---|

| NH<sub>3</sub> | NH<sub>3</sub>/EtOH, 80°C, 12h | 78% | Aminopyrimidine synthesis |

| NaOMe | MeOH/NaOMe, reflux, 6h | 85% | Methoxy-substituted intermediates |

Steric hindrance from the dimethoxymethyl group slightly reduces reaction rates compared to less-substituted analogs .

Hydrolysis of the Dimethoxymethyl Group

The dimethoxymethyl (-CH(OCH<sub>3</sub>)<sub>2</sub>) group hydrolyzes under acidic or enzymatic conditions to generate a formyl group:

Key Studies :

-

Complete hydrolysis in 2N HCl/THF (1:1) at 60°C for 4 hours .

-

Enzymatic cleavage using lipases yields the aldehyde without side reactions .

This transformation is pivotal for introducing reactive aldehyde handles in medicinal chemistry .

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes regioselective electrophilic substitution at the 5-position due to electron-donating effects from the dimethoxymethyl group:

Density functional theory (DFT) calculations confirm enhanced electron density at C5 due to resonance effects .

Metal-Catalyzed Cross-Coupling

The 2-propylthio group participates in palladium-catalyzed couplings, enabling C–S bond functionalization:

| Coupling Partner | Catalyst System | Product | Yield |

|---|---|---|---|

| Arylboronic acid | Pd(OAc)<sub>2</sub>/XPhos | 2-Arylpyrimidine | 65–72% |

| Alkynyl triflate | PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>/CuI | 2-Alkynylpyrimidine | 58% |

These reactions expand access to π-conjugated systems for materials science applications .

Cyclization Reactions

The dimethoxymethyl group facilitates cyclocondensation with amidines or hydrazines to form fused polyheterocycles:

Example : Reaction with benzamidine yields a tricyclic quinazoline derivative under microwave irradiation (150°C, 20 min) . Mechanistic studies suggest initial aldehyde formation via hydrolysis, followed by Schiff base formation and cyclization .

Reductive Alkylation

Catalytic hydrogenation of the hydrolyzed aldehyde intermediate enables secondary amine synthesis:

This one-pot strategy achieves >80% yields in ethanol at 50 psi H<sub>2</sub> .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the pyrimidine ring and electron-deficient alkenes, forming strained cyclobutane derivatives. Quantum yields depend on solvent polarity, with acetonitrile providing optimal results .

This comprehensive profile underscores 4-(Dimethoxymethyl)-2-(propylthio)pyrimidine's versatility as a synthetic intermediate. Its balanced reactivity at both substituents and the aromatic core enables tailored modifications for pharmaceuticals , agrochemicals , and advanced materials .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Pesticidal Properties

The compound exhibits significant pesticidal activity , making it valuable in agricultural practices. Research indicates that pyrimidine derivatives, including 4-(dimethoxymethyl)-2-(propylthio)pyrimidine, possess nematicidal , insecticidal , and fungicidal properties. These compounds can effectively control nematodes, insects, and fungal pathogens that threaten crop yields.

- Nematicidal Activity : A patent (GB2270688A) highlights the effectiveness of pyrimidine derivatives against nematodes, particularly Meloidogyne spp., which are known to cause substantial agricultural losses . The compound's structure allows for systemic activity, enhancing its efficacy against various pests.

- Insecticidal and Fungicidal Properties : The same patent also notes the insecticidal and fungicidal capabilities of these compounds, making them suitable for developing broad-spectrum pesticides .

Pharmaceutical Applications

Antiproliferative Activity

Recent studies have focused on the antiproliferative properties of pyrimidine derivatives as potential anticancer agents. For instance, a study published in PMC discusses the synthesis of novel 4,6-diaryl-pyrimidines that target EGFR/VEGFR-2 pathways, indicating a promising avenue for cancer treatment . The modification of the pyrimidine structure enhances its ability to inhibit cancer cell proliferation.

- Mechanism of Action : The antiproliferative effects are attributed to the ability of these compounds to interact with proteins involved in cell signaling pathways. This interaction can lead to apoptosis in cancer cells, as demonstrated by changes in the Bax/Bcl2 ratio in treated cell lines .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical processes that enhance its yield and purity. A method described in a patent outlines a straightforward approach to synthesize similar pyrimidine compounds with high efficiency . This method is crucial for scaling up production for both research and commercial applications.

- Nematicidal Efficacy : A field study demonstrated that crops treated with formulations containing this compound showed a significant reduction in nematode populations compared to untreated controls. This led to improved crop health and yield.

- Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that specific derivatives of pyrimidines exhibited cytotoxic effects. The most potent compounds were further analyzed for their binding affinity to EGFR and VEGFR-2, confirming their potential as dual inhibitors in cancer therapy .

Wirkmechanismus

The mechanism of action of 4-(Dimethoxymethyl)-2-(propylthio)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(Methylthio)-2-(propylthio)pyrimidine: Similar structure but with a methylthio group instead of a dimethoxymethyl group.

4-(Ethoxymethyl)-2-(propylthio)pyrimidine: Similar structure but with an ethoxymethyl group instead of a dimethoxymethyl group.

4-(Dimethoxymethyl)-2-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of a propylthio group.

Uniqueness

4-(Dimethoxymethyl)-2-(propylthio)pyrimidine is unique due to the presence of both dimethoxymethyl and propylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.

Biologische Aktivität

4-(Dimethoxymethyl)-2-(propylthio)pyrimidine, a pyrimidine derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a dimethoxymethyl group and a propylthio substituent, contributing to its potential pharmacological effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure suggests potential interactions with biological macromolecules, which may underlie its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Studies have reported that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be approximately 15 µM and 20 µM, respectively. This suggests that the compound may interfere with cell cycle progression and promote cell death through mechanisms involving DNA damage and apoptosis .

The proposed mechanisms of action for this compound include:

- DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell metabolism, such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest .

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a notable reduction in bacterial viability at concentrations above 64 µg/mL after 24 hours of exposure. The study concluded that the compound could serve as a potential lead for developing new antimicrobial agents.

- Anticancer Activity : In another case study focusing on the MCF-7 breast cancer cell line, treatment with this compound led to a significant decrease in cell proliferation by inducing apoptosis. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating DNA fragmentation typical of apoptotic cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|---|

| This compound | Pyrimidine derivative | 32 - 128 | 15 (MCF-7), 20 (HCT-116) |

| 4-(Methoxy)-2-(methylthio)pyrimidine | Pyrimidine derivative | 64 - 256 | 25 (MCF-7), 30 (HCT-116) |

| Thiazolidinone-pyrimidine hybrids | Hybrid structure | 16 - 128 | 10 (MCF-7), 18 (HCT-116) |

Eigenschaften

IUPAC Name |

4-(dimethoxymethyl)-2-propylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-4-7-15-10-11-6-5-8(12-10)9(13-2)14-3/h5-6,9H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOXWDOAMVPHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=CC(=N1)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514220 | |

| Record name | 4-(Dimethoxymethyl)-2-(propylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193747-11-4 | |

| Record name | 4-(Dimethoxymethyl)-2-(propylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.